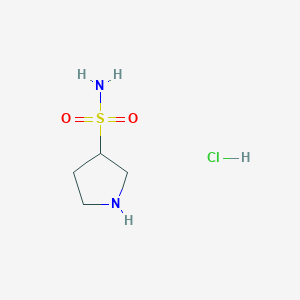

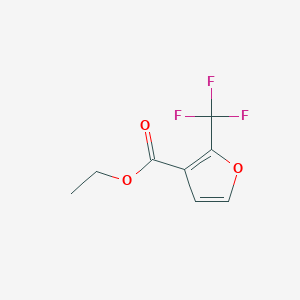

![molecular formula C16H11FN4O2S B2930490 6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-43-1](/img/structure/B2930490.png)

6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of imidazo[2,1-b]thiazole derivatives . It has been highlighted in several reports as a potential antiproliferative agent . It acts through kinase inhibition, tubulin inhibition, and other molecular mechanisms of action .

Synthesis Analysis

The synthesis of this compound involves a series of reactions . The process starts with compound 3, which is reacted with 4-chloro-2-(methylthio)pyrimidine in the presence of cesium carbonate, palladium acetate, and triphenylphosphine in anhydrous DMF .Molecular Structure Analysis

The molecular structure of this compound includes a 3-fluorophenyl group at position 6 of the imidazo[2,1-b]thiazole and a pyrimidine ring at position 5 . The pyrimidine ring contains either an amide or sulphonamide moiety attached to a linker (ethyl or propyl) at position 2 of the pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its antiproliferative activity . It acts through kinase inhibition, tubulin inhibition, and other molecular mechanisms of action .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

The compound and its analogs have been synthesized and evaluated for anticancer activity, showing potential as chemotherapeutic agents. Studies on leukemia cells indicate that certain analogs exhibit strong cytotoxicity, suggesting their use in cancer treatment. These findings are supported by research demonstrating potent cytotoxic activity against colon cancer and melanoma cell lines, with some derivatives showing superior activity compared to the control, indicating their potential as BRAF inhibitors for cancer therapy (Karki et al., 2011); (Abdel‐Maksoud et al., 2019).

Antimicrobial and Antituberculosis Activity

This chemical framework has also been explored for its antimicrobial properties. A series of compounds derived from it demonstrated promising antimicrobial activities, including activity against Mycobacterium tuberculosis, highlighting their potential in treating bacterial and fungal infections as well as tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Synthesis and Biological Evaluation of Derivatives

Further research into the synthesis and biological evaluation of various derivatives, including those with antimicrobial activity, has been conducted. These studies expand on the chemical versatility and potential therapeutic applications of this compound and its derivatives, providing a foundation for future drug development and research into their mechanism of action (Peterlin-Mašič et al., 2000); (Ur et al., 2004).

Immunoregulatory Antiinflammatory Agents

Research into the immunoregulatory and anti-inflammatory potential of derivatives shows promise for the development of novel treatments for inflammatory conditions. The compounds derived from this framework have been evaluated for their efficacy in models of inflammation and immunoregulation, indicating their potential utility as novel therapeutics in this area (Bender et al., 1985).

Wirkmechanismus

Mode of Action

It’s known that the compound has broad-spectrum antiproliferative activity . This suggests that it may interact with its targets to inhibit cell proliferation, but the exact mechanism remains to be elucidated.

Result of Action

The compound has demonstrated broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types . For instance, it showed superior potency than Sorafenib against UO-31 renal cancer cell line and MCF7 breast cancer cell line . This indicates that the compound can effectively inhibit cell proliferation in these cancer types.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4O2S/c1-9-6-14(20-23-9)19-15(22)13-8-24-16-18-12(7-21(13)16)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYCKRNRCJNIOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

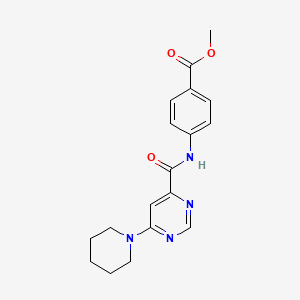

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2930408.png)

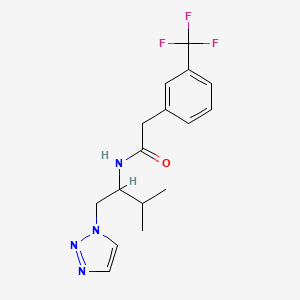

![3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2930409.png)

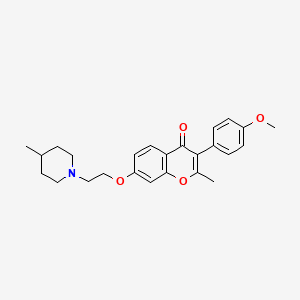

![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide](/img/structure/B2930421.png)